molecular formula C22H12N2O4 B12009392 1,2-Bis(phthalamido)benzene CAS No. 37881-98-4

1,2-Bis(phthalamido)benzene

Katalognummer: B12009392
CAS-Nummer: 37881-98-4
Molekulargewicht: 368.3 g/mol
InChI-Schlüssel: QMYXYGOUFQPVGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Bis(phthalamido)benzene is an organic compound with the molecular formula C22H12N2O4 It is characterized by the presence of two phthalimide groups attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2-Bis(phthalamido)benzene can be synthesized through the condensation of phthalic anhydride with ortho-phenylenediamine. The reaction typically involves heating the reactants in a suitable solvent, such as acetic acid, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Bis(phthalamido)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phthalimide groups can participate in nucleophilic substitution reactions, where nucleophiles replace the imide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of phthalic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phthalimide derivatives.

Wissenschaftliche Forschungsanwendungen

1,2-Bis(phthalamido)benzene has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of polymers, dyes, and other materials with specific properties.

Wirkmechanismus

The mechanism of action of 1,2-Bis(phthalamido)benzene involves its interaction with molecular targets through its phthalimide groups. These groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound’s effects are mediated through pathways involving these interactions, leading to its observed biological activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phthalimide: A simpler compound with one phthalimide group.

    N-Substituted Phthalimides: Compounds with various substituents on the nitrogen atom of the phthalimide group.

    Benzimidazole Derivatives: Compounds with a benzimidazole core structure.

Uniqueness

1,2-Bis(phthalamido)benzene is unique due to the presence of two phthalimide groups attached to a benzene ring, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions and applications that are not possible with simpler phthalimide derivatives.

Eigenschaften

CAS-Nummer

37881-98-4

Molekularformel

C22H12N2O4

Molekulargewicht

368.3 g/mol

IUPAC-Name

2-[2-(1,3-dioxoisoindol-2-yl)phenyl]isoindole-1,3-dione

InChI

InChI=1S/C22H12N2O4/c25-19-13-7-1-2-8-14(13)20(26)23(19)17-11-5-6-12-18(17)24-21(27)15-9-3-4-10-16(15)22(24)28/h1-12H

InChI-Schlüssel

QMYXYGOUFQPVGC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC=C3N4C(=O)C5=CC=CC=C5C4=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.